molecular formula C5H2Cl2OS B1331484 4,5-Dichlorothiophene-3-carbaldehyde CAS No. 61200-59-7

4,5-Dichlorothiophene-3-carbaldehyde

Cat. No. B1331484
CAS RN: 61200-59-7
M. Wt: 181.04 g/mol
InChI Key: JTXSCOQHYKKFMH-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-3-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene, with one of the carbon atoms replaced by sulfur. The presence of the aldehyde functional group at the third position and chlorine substituents at the fourth and fifth positions on the thiophene ring may influence the reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel domino reaction of vinyl azides with 1,4-dithiane-2,5-diol has been developed to synthesize 3,5-disubstituted-4-aminothiophene-2-carbaldehydes, which demonstrates an efficient and eco-friendly approach to thiophene derivatives . Additionally, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through a chemo- and regioselective Br/Li exchange reaction indicates the versatility of synthetic methods available for functionalizing the thiophene ring . These methods highlight the potential pathways that could be adapted for the synthesis of 4,5-Dichlorothiophene-3-carbaldehyde.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their physical and chemical properties. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Although this compound is not a direct analogue of 4,5-Dichlorothiophene-3-carbaldehyde, it provides insight into how substituents may affect the planarity and overall geometry of the molecule.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. The reactivity of 2,4-dichlorothiazole-5-carbaldehyde with secondary amines and thiophenols under improved conditions suggests that 4,5-Dichlorothiophene-3-carbaldehyde could also participate in similar reactions with nucleophiles . Furthermore, the intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes to form 4H-thieno[3,2-c]chromenes indicates the potential for cyclization reactions involving 4,5-Dichlorothiophene-3-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The photoluminescence properties of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene, with absorption bands corresponding to π-π transitions, suggest that 4,5-Dichlorothiophene-3-carbaldehyde may also exhibit interesting optical properties . Additionally, the synthesis and characterization of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, with moderate to high fluorescence quantum yields, further support the potential for 4,5-Dichlorothiophene-3-carbaldehyde to have unique optical characteristics .

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis of Thienoquinolines and Chromenes : The synthesis of 4-(anilinomethyl)thiophene-2-carbaldehydes and their conversion to 4,5-dihydrothieno [3,2-c]quinoline-2-carbaldehydes have been studied. These compounds show potential applications as invisible ink dyes due to their moderate to high fluorescence quantum yields (Bogza et al., 2018).

  • Synthesis of Thieno[3,2-c]chromenes : Research on the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes has been conducted. These compounds might have applications in material science and organic synthesis (Fisyuk et al., 2013).

  • Photochemical Synthesis of 4H-Thieno[3,2-c]chromenes : This study explores the photochemical synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes and their photophysical properties, suggesting applications in materials science (Ulyankin et al., 2021).

Biological Evaluation and Applications

  • Antibacterial and Antiurease Properties : Novel 4-arylthiophene-2-carbaldehyde compounds were synthesized and evaluated for their antibacterial, antiurease, and nitric oxide scavenging capabilities, indicating potential in pharmaceutical and medicinal chemistry (Ali et al., 2013).

Material Science and Electronic Applications

  • Liquid Crystalline Properties for Organic Electronics : The study on benzothieno[3,2-b]benzothiophene-based soluble semiconducting molecules, synthesized using thiophene-2-carbaldehydes, reveals their potential in organic thin film transistors due to their liquid crystalline properties (Jung et al., 2010).

Additional Research

  • Density Functional Theoretical Investigation : This paper discusses the intramolecular proton transfer mechanisms in derivatives of thiophene-2-carbaldehyde, which could have implications in computational chemistry and spectroscopy studies (Huang et al., 2017).

  • Synthesis of Heterocyclic Chalcones : The synthesis of heterocyclic chalcones containing halogenated thiophenes using thiophene carbaldehydes as intermediates is also an area of interest. These compounds could find use in the development of new materials (Al-Maqtari et al., 2015).

Safety And Hazards

The compound has several hazard statements: H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4,5-dichlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-4-3(1-8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXSCOQHYKKFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355983
Record name 4,5-dichlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorothiophene-3-carbaldehyde

CAS RN

61200-59-7
Record name 4,5-Dichloro-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dichlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichlorothiophene-3-carbaldehyde
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